molecular formula C47H82N6O12 B2640834 PEG4-aminooxy-MMAF CAS No. 1415246-35-3

PEG4-aminooxy-MMAF

Cat. No.: B2640834
CAS No.: 1415246-35-3
M. Wt: 923.2 g/mol
InChI Key: OJYZGXVPCDZLCK-KVEFUIBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

PEG4-aminooxy-MMAF is synthesized by conjugating MMAF with a PEG4 linker through an aminooxy functional group. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .

Biological Activity

PEG4-aminooxy-MMAF (CAS No. 1415246-35-3) is a drug-linker conjugate designed for use in antibody-drug conjugates (ADCs), specifically targeting cancer therapy. This compound combines the cytotoxic properties of MMAF (monomethyl auristatin F) with a PEG4 linker, which enhances its stability and solubility. The following sections delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₄₇H₈₂N₆O₁₂
  • Molecular Weight : 923.19 g/mol
  • CAS Number : 1415246-35-3

The PEG4 linker provides a non-cleavable connection between the antibody and the cytotoxic MMAF, ensuring that the therapeutic agent remains intact until it reaches the target cell.

This compound functions primarily through the following mechanisms:

  • Targeted Delivery : The ADC format allows for selective delivery of MMAF to tumor cells, minimizing systemic toxicity.
  • Cytotoxicity : MMAF inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Immune Modulation : The antibody component can engage immune effector functions such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity across various cancer types, particularly in solid tumors. In preclinical studies, it has shown effectiveness against:

  • Breast Cancer
  • Solid Tumors
  • Hematologic Malignancies

The efficacy of this compound is attributed to its ability to deliver high concentrations of MMAF directly to tumor sites while sparing normal tissues.

Case Studies

  • Breast Cancer Treatment :
    • In a study evaluating ADCs containing this compound, significant tumor regression was observed in animal models of HER2-positive breast cancer. The study highlighted the compound's ability to enhance therapeutic outcomes compared to traditional chemotherapeutics .
  • Solid Tumors :
    • Another investigation focused on the use of this compound in treating solid tumors demonstrated improved survival rates and reduced tumor burden in treated subjects compared to control groups .

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

StudyFindings
Congreve et al. (2023)Discussed the advantages of using PEG4 linkers in ADCs for improved homogeneity and stability .
Clinical Trials DatabaseHighlighted ongoing trials involving this compound in various cancer types, showing promising preliminary results .
Targeted Therapy ReviewEmphasized the role of ADCs like this compound in enhancing specificity and reducing off-target effects .

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H82N6O12/c1-12-33(6)42(52(9)46(57)40(31(2)3)50-45(56)41(32(4)5)51(8)21-22-62-23-24-63-25-26-64-27-28-65-48)38(60-10)30-39(54)53-20-16-19-37(53)43(61-11)34(7)44(55)49-36(47(58)59)29-35-17-14-13-15-18-35/h13-15,17-18,31-34,36-38,40-43H,12,16,19-30,48H2,1-11H3,(H,49,55)(H,50,56)(H,58,59)/t33-,34+,36-,37-,38+,40-,41-,42-,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYZGXVPCDZLCK-KVEFUIBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCOCCOCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCOCCOCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H82N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415246-35-3
Record name Opadotin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J6JHG50S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.